2-Benzyl-5-bromo-1,3,4-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-5-bromo-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXNROCBRTYLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269004 | |
| Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412923-43-4 | |
| Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=412923-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-5-bromo-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Enduring Significance of Five Membered Heterocyclic Rings
Five-membered heterocyclic rings are fundamental building blocks in the design and discovery of new chemical entities with diverse functionalities. Their prevalence in both natural products and synthetic molecules underscores their importance. In medicinal chemistry, these rings are often considered "privileged structures" due to their ability to interact with a wide range of biological targets. The unique arrangement of heteroatoms within the ring influences its electronic properties, lipophilicity, and hydrogen bonding capacity, all of which are critical for molecular recognition and biological activity. rsc.orggavinpublishers.com
In the realm of materials science, five-membered heterocycles contribute to the development of novel materials with tailored electronic, optical, and thermal properties. Their incorporation into polymers, dyes, and organic conductors has led to advancements in areas such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The stability and aromaticity of these rings often impart desirable characteristics to the resulting materials. rsc.orgresearchgate.net
A Glimpse into the History and Evolution of 1,3,4 Thiadiazole Derivatives
The journey of 1,3,4-thiadiazole (B1197879) derivatives in scientific inquiry has been one of continuous discovery and expanding applications. Initially synthesized and studied for their fundamental chemical properties, the biological potential of these compounds soon became apparent. Early research in the mid-20th century revealed the antimicrobial properties of certain 1,3,4-thiadiazole derivatives, including some sulfonamides which, though not used clinically today, were of historical importance. gavinpublishers.com This paved the way for more extensive investigations into their therapeutic applications. Over the decades, the synthesis of a vast array of substituted 1,3,4-thiadiazoles has been reported, with researchers exploring different synthetic methodologies to access novel derivatives. jocpr.comajprd.comchemmethod.com
The Current Research Landscape: Structural Diversity and Biological Promise
The contemporary research landscape of substituted 1,3,4-thiadiazoles is characterized by a focus on structural diversity and the exploration of their broad biological potential. rsc.orggavinpublishers.com The 1,3,4-thiadiazole (B1197879) ring is a versatile pharmacophore, and its derivatives have been shown to exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antiviral properties. ajprd.comnih.govnih.govresearchgate.net
The ability to introduce various substituents at the 2 and 5 positions of the thiadiazole ring allows for the fine-tuning of their physicochemical properties and biological activities. mdpi.com Researchers are actively designing and synthesizing novel 2,5-disubstituted-1,3,4-thiadiazoles to optimize their therapeutic efficacy and selectivity. mdpi.com The structural modifications aim to enhance interactions with specific biological targets, leading to the development of more potent and targeted therapeutic agents. nih.gov For instance, the introduction of different aryl groups can significantly influence the anticancer activity of these compounds. mdpi.com
The current research also emphasizes the development of efficient and sustainable synthetic methods for preparing these derivatives. rsc.org The exploration of green chemistry principles in the synthesis of 1,3,4-thiadiazoles is an active area of investigation.
A Specific Focus: 2 Benzyl 5 Bromo 1,3,4 Thiadiazole
Foundational Approaches to 1,3,4-Thiadiazole (B1197879) Ring Synthesis
The synthesis of the 1,3,4-thiadiazole ring is a cornerstone of creating a wide array of derivatives. Several foundational approaches have been established, each with its own set of reagents and conditions.
Cyclization of Thiosemicarbazides with Carboxylic Acids or Derivatives
A prevalent and efficient method for forming the 1,3,4-thiadiazole ring is through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. sbq.org.br This reaction typically begins with a nucleophilic attack by the nitrogen atom of the thiosemicarbazide (B42300) on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an intermediate. sbq.org.brsbq.org.br Subsequent intramolecular attack by the sulfur atom on the carbonyl group leads to cyclization, and a final dehydration step yields the aromatic 1,3,4-thiadiazole ring. sbq.org.brsbq.org.br
Various reagents can be employed to facilitate this transformation. For instance, thiosemicarbazide can be cyclized directly with acetyl chloride to produce 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov The use of acidic media, such as concentrated sulfuric acid or 25% hydrochloric acid, is also a common strategy for the cyclization of acyl derivatives of thiosemicarbazide, leading to the formation of 1,3,4-thiadiazole derivatives. ptfarm.pl A one-pot synthesis method has been developed using polyphosphate ester (PPE) as a mild additive, which avoids the need for more toxic reagents like phosphorus oxychloride (POCl₃). encyclopedia.pub This PPE-mediated reaction between a thiosemicarbazide and a carboxylic acid proceeds through three steps to yield the corresponding 2-amino-1,3,4-thiadiazole (B1665364). encyclopedia.pub
Solid-phase synthesis offers another avenue for producing 1,3,4-thiadiazole libraries. nih.gov In this approach, a polymer-bound thiosemicarbazide resin undergoes cyclization using a desulfurative agent like p-toluenesulfonyl chloride (TsCl). nih.gov
| Reagent/Condition | Starting Material | Product | Reference |
| Carboxylic Acid/Acid | Thiosemicarbazide | 2,5-disubstituted-1,3,4-thiadiazole | sbq.org.brsbq.org.br |
| Acetyl Chloride | Thiosemicarbazide | 2-amino-5-methyl-1,3,4-thiadiazole | nih.gov |
| Polyphosphate Ester (PPE) | Thiosemicarbazide and Carboxylic Acid | 2-amino-1,3,4-thiadiazole | encyclopedia.pub |
| p-Toluenesulfonyl chloride (TsCl) | Polymer-bound Thiosemicarbazide | Polymer-bound 2-amido-5-amino-1,3,4-thiadiazole | nih.gov |
| POCl₃ | N-arylthiosemicarbazides and Thiophene-2-carboxylic acid | 1,3,4-thiadiazole derivatives | kastamonu.edu.tr |
Oxidative Cyclization Reactions
Oxidative cyclization presents another major route to the 1,3,4-thiadiazole scaffold, often starting from thiosemicarbazones, which are the condensation products of thiosemicarbazides and aldehydes or ketones. unipa.it This method can lead to the formation of 2-amino-5-substituted thiadiazoles. nih.gov
A variety of oxidizing agents have been shown to be effective. Ferric chloride (FeCl₃) is a commonly used oxidant for the cyclization of thiosemicarbazones, a process that is believed to involve the formation of a radical intermediate. sbq.org.brjocpr.com The use of an alcoholic solution of ferric chloride can lead to more satisfactory results due to a homogenous reaction mixture. sbq.org.br Copper(II) salts have also been investigated for the oxidative cyclization of aldehyde thiosemicarbazones. unipa.it
Molecular iodine is another effective reagent for promoting oxidative cyclization. nih.govfrontiersin.org For example, a 2-hydrazino-1,3,4-thiadiazole intermediate can be synthesized through an oxidative cyclization process using iodine and potassium carbonate in 1,4-dioxane. nih.gov This strategy has been employed in the synthesis of various biologically active 1,3,4-thiadiazole derivatives. nih.govfrontiersin.org
| Oxidizing Agent | Substrate | Product Type | Reference |
| Ferric Chloride (FeCl₃) | Thiosemicarbazones | 2-amino-5-aryl-1,3,4-thiadiazoles | sbq.org.brnih.govjocpr.com |
| Copper(II) Salts | Aldehyde Thiosemicarbazones | 2(3H)-imino-1,3,4-thiadiazole derivatives | unipa.it |
| Molecular Iodine (I₂) | Thiocarbohydrazide intermediate | 2-hydrazino-1,3,4-thiadiazoles | nih.gov |
| Ammonium Ferric Sulfate | 2-aryl-thiosemicarbazones | 1,3,4-thiadiazoles | sbq.org.br |
Alternative Cyclization Strategies for Thiadiazole Formation
Beyond the primary methods involving thiosemicarbazides and their derivatives, several alternative strategies exist for the synthesis of the 1,3,4-thiadiazole ring. These routes often provide access to derivatives that may be difficult to obtain through more conventional means.
One such alternative involves the reaction of acylhydrazines with sulfur-containing reagents like carbon disulfide (CS₂), isothiocyanates, or dithiocarbamates. sbq.org.br These reactions typically proceed in two or more steps, with the initial formation of a thiosemicarbazide or dithiocarbazide intermediate that is then cyclized. sbq.org.br For instance, the use of carbon disulfide in the presence of a solid support has been explored for the synthesis of 1,3,4-thiadiazole derivatives. sbq.org.brsbq.org.br
The transformation of other heterocyclic rings, such as 1,3,4-oxadiazoles, into 1,3,4-thiadiazoles is another viable approach. sbq.org.br Additionally, a novel method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles involves a NaH–DMF-promoted dehydrogenative intramolecular N–S bond formation. acs.org The cyclization of acyl derivatives of thiosemicarbazide in acidic media generally yields 1,3,4-thiadiazole derivatives, whereas alkaline conditions often lead to the formation of 1,2,4-triazoles. ptfarm.pl
Synthetic Routes for Introducing the Benzyl Moiety at the C-2 Position
The introduction of a benzyl group at the C-2 position of the 1,3,4-thiadiazole ring is a key step in the synthesis of this compound and its analogs. This can be achieved through various synthetic strategies.
Strategies Involving Phenylacetic Acid Derivatives as Precursors
One direct method for incorporating the benzyl group is to use phenylacetic acid or its derivatives as starting materials. For example, 2-aroylamido-5-benzyl-1,3,4-thiadiazoles have been synthesized through the cyclization of 1-phenylacetyl-4-aroylthiosemicarbazides in glacial acetic acid. jlu.edu.cn This approach builds the thiadiazole ring with the benzyl group already in place at the desired position.
In a similar vein, other 5-benzyl-1,3,4-thiadiazole derivatives have been synthesized starting from phenylacetic acid derivatives. researchgate.net This strategy underscores the utility of incorporating the benzyl moiety into one of the key precursors before the cyclization step that forms the heterocyclic ring.
Attachment of Benzyl Groups via Linkage Reactions
An alternative to building the ring with the benzyl group already attached is to introduce it onto a pre-formed 1,3,4-thiadiazole core through a linkage reaction. This often involves the functionalization of a reactive handle on the thiadiazole ring.
For instance, the alkylation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) with reagents like ethyl 4-bromobutyrate demonstrates the feasibility of attaching side chains to the sulfur atoms of the thiadiazole ring. nih.gov A similar principle can be applied to introduce a benzyl group. The compound 2-(benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole (B4877860) is an example where benzyl groups are attached to the thiadiazole ring via thioether linkages. uni.lu
Furthermore, amide bond linkages are a fundamental strategy in medicinal chemistry for connecting different molecular fragments. nih.gov A benzimidazole (B57391) and a 1,3,4-thiadiazole pharmacophore have been successfully linked through an amide bond, suggesting that a benzyl group could be introduced via a similar acylation reaction if a suitable amine-functionalized thiadiazole is used as a precursor. nih.gov
Multi-component Reactions for Benzyl Incorporation
Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like 1,3,4-thiadiazoles in a single step from three or more starting materials, which can be advantageous for incorporating the benzyl group. A common approach involves the cyclization of acylthiosemicarbazides. For instance, 2-aroylamido-5-benzyl-1,3,4-thiadiazoles can be synthesized through the cyclization of 1-phenylacetyl-4-aroylthiosemicarbazides in glacial acetic acid. jlu.edu.cn This method effectively incorporates the benzyl group, originating from phenylacetic acid, into the final thiadiazole structure. jlu.edu.cn
Another relevant strategy involves the reagent-based regioselective cyclization of thiosemicarbazide intermediates. The choice of cyclizing agent can direct the reaction towards either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. nih.gov In specific cases where the thiosemicarbazide has a benzyl substituent, cyclization mediated by reagents like p-toluenesulfonyl chloride (p-TsCl) and triethylamine (B128534) can yield the desired 2-amino-1,3,4-thiadiazole core with the benzyl group attached. nih.gov These methods highlight how the benzyl group can be integrated during the heterocyclic ring's formation, a hallmark of efficient synthetic design.
Regioselective Bromination at the C-5 Position of 1,3,4-Thiadiazoles
The introduction of a bromine atom specifically at the C-5 position of a 2-substituted-1,3,4-thiadiazole is a crucial step. The electron-rich nature of the thiadiazole ring facilitates electrophilic aromatic substitution, but regioselectivity is key.
Direct Bromination Methods (e.g., using N-Bromosuccinimide, Bromine in Acetic Acid)
Direct bromination of a pre-formed 1,3,4-thiadiazole ring is a common and straightforward method. Due to the electron density at the carbon atoms, 1,3,4-thiadiazoles can undergo halogenation. nih.gov For example, heating 2-amino-substituted 1,3,4-thiadiazoles with bromine in acetic acid successfully yields the corresponding 5-bromo derivatives. nih.gov This electrophilic substitution is directed to the C-5 position.
N-Bromosuccinimide (NBS) is another widely used reagent for bromination, particularly for allylic and benzylic positions. youtube.comyoutube.com However, its application in the direct bromination of the heterocyclic thiadiazole ring itself, specifically at the C-5 position, is also a viable strategy, often chosen to avoid the harsh conditions of using elemental bromine and to achieve higher selectivity. libretexts.org The reaction proceeds via an electrophilic attack on the electron-rich C-5 carbon of the thiadiazole ring.
Bromination of Precursor Molecules
An alternative to direct bromination of the final heterocyclic system is the bromination of a precursor molecule, which is then used to construct the thiadiazole ring. A notable example is the synthesis of 2-amino-5-bromo-1,3,4-thiadiazole, an important dye intermediate. google.com In this process, the precursor, 2-amino-1,3,4-thiadiazole, is first dissolved in an acid solution and then reacted with bromine to yield the brominated product. google.com This strategy can be advantageous if the starting thiadiazole is more amenable to bromination than the final, more complex target molecule, or to avoid side reactions with other functional groups.
Optimization of Reaction Conditions for Selective C-5 Bromination
Achieving high regioselectivity and yield for C-5 bromination requires careful optimization of reaction conditions. Key parameters include the choice of brominating agent, solvent, temperature, and the potential use of catalysts or additives.
For instance, in the bromination of benzo[1,2-d:4,5-d′]bis( nih.govnih.govresearchgate.netthiadiazole), a related heterocyclic system, various conditions were tested to achieve selective monobromination. mdpi.com The results, summarized in the table below, demonstrate how different reagents and solvents affect the outcome.
Table 1: Optimization of Bromination Conditions for a Benzobisthiadiazole System mdpi.com
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Br₂ | CHCl₃ | 20 | 24 | 20 |
| 2 | Br₂ | AcOH | 20 | 24 | 55 |
| 3 | Br₂ | AcOH | 60 | 3 | 70 |
| 4 | NBS | CH₃CN | 80 | 5 | 95 |
| 5 | NBS | CCl₄ | 80 | 5 | 40 |
This data illustrates that N-Bromosuccinimide in acetonitrile (B52724) at reflux provides the highest yield, highlighting the importance of screening different conditions. mdpi.com Similarly, a patented method for preparing 2-amino-5-bromo-1,3,4-thiadiazole specifies a reaction temperature of 15-30 °C and the use of an oxidant (such as a hypochlorite (B82951) or chlorate) in conjunction with bromine to drive the reaction to completion and improve yield. google.com
Convergent and Linear Synthesis Strategies for this compound
The synthesis of the target compound can be approached through two primary strategies: linear and convergent synthesis.
A linear synthesis involves a step-by-step modification of a starting molecule. For this compound, a plausible linear route would be:
Synthesis of 2-benzyl-1,3,4-thiadiazole from a phenylacetic acid derivative (e.g., phenylacetyl hydrazide) and a sulfur source. jlu.edu.cnsbq.org.br
Subsequent regioselective bromination of the 2-benzyl-1,3,4-thiadiazole intermediate at the C-5 position using a suitable brominating agent like NBS or Br₂/AcOH. nih.gov
A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the final steps. For this target, a convergent approach could involve:
The cyclization of a precursor already containing the bromine atom. For example, reacting a bromo-substituted acyl hydrazide with a reagent that provides the benzyl-carbon and sulfur components.
Alternatively, cyclizing a thiosemicarbazide derived from phenylacetic acid with a brominating/cyclizing agent in a one-pot reaction.
Step-by-step Procedures and Overall Yield Considerations
While a specific, complete synthesis for this compound is not detailed in a single source, a potential linear pathway can be constructed based on established methods for analogous compounds.
Step 1: Synthesis of 2-Benzyl-1,3,4-thiadiazole (Linear Approach) A common method starts from thiosemicarbazide and an appropriate carboxylic acid or its derivative. sbq.org.brjocpr.com
Table 2: Representative Reaction for Thiadiazole Formation jocpr.com
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Conditions | Product | Yield |
| Phenylacetic acid | Thiosemicarbazide | H₂SO₄ (conc.) | Reflux | 5-Benzyl-1,3,4-thiadiazol-2-amine | Good |
Procedure Outline: Phenylacetic acid is reacted with thiosemicarbazide in the presence of a strong acid catalyst like concentrated sulfuric acid, which facilitates the cyclodehydration to form the thiadiazole ring. The resulting 2-amino-5-benzyl-1,3,4-thiadiazole would then need to be deaminated and isomerized, or a different starting material like phenylacetyl chloride could be used for a more direct route to the 2-benzyl isomer. A more direct synthesis involves the cyclization of 1-phenylacetyl-thiosemicarbazide. jlu.edu.cn
Step 2: Bromination of 2-Benzyl-1,3,4-thiadiazole (Linear Approach) The intermediate from Step 1 would then be brominated.
Table 3: Representative Reaction for C-5 Bromination nih.govgoogle.com
| Substrate | Reagent | Solvent | Conditions | Product | Yield |
| 2-Amino-1,3,4-thiadiazole | Bromine | Acetic Acid | Heat | 2-Amino-5-bromo-1,3,4-thiadiazole | Good |
| 2-Amino-1,3,4-thiadiazole | Bromine, Oxidant | Acid Solution | 15-30 °C | 2-Amino-5-bromo-1,3,4-thiadiazole | High |
Procedure Outline: The 2-benzyl-1,3,4-thiadiazole is dissolved in a suitable solvent like acetic acid or an aqueous acid solution. Bromine is added, possibly along with an oxidizing agent, and the reaction is stirred at a controlled temperature until completion. nih.govgoogle.com
Purification Techniques for Target Compound Synthesis
The purification of the target compound, this compound, and its analogs is crucial to remove impurities, unreacted starting materials, and by-products from the synthesis. Common purification methods for 1,3,4-thiadiazole derivatives include recrystallization and column chromatography. mdpi.comacs.org
Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. After dissolving the crude product in the hot solvent, the solution is allowed to cool slowly, leading to the formation of crystals of the purified compound, while impurities remain in the mother liquor.
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase. mdpi.com For 1,3,4-thiadiazole derivatives, silica (B1680970) gel is a commonly used stationary phase. mdpi.comnih.govnih.gov The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation.
The selection of the eluent system is critical for achieving good separation. A combination of a non-polar solvent, such as hexane (B92381), and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758), is often employed. acs.orgnih.govnih.gov The polarity of the eluent can be adjusted by changing the ratio of the solvents to optimize the separation. For instance, mixtures of dichloromethane and hexane have been successfully used for the purification of bromo-substituted thiadiazole derivatives. nih.govnih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC). researchgate.net
After separation, the fractions containing the purified product are combined, and the solvent is removed by evaporation under reduced pressure to yield the pure this compound. The purity of the final compound is then confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. rsc.orgnih.gov
Transformations Involving the Bromine Atom at C-5
The bromine atom at the C-5 position of the 1,3,4-thiadiazole ring is a key functional handle for molecular elaboration. Its susceptibility to nucleophilic displacement and its utility in modern cross-coupling reactions allow for the introduction of a wide array of substituents, thereby enabling the fine-tuning of the molecule's properties.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic aromatic substitution (SNAr) at the C-5 position, where the bromine atom acts as a good leaving group. This reactivity allows for the introduction of various nucleophiles, including nitrogen, sulfur, and oxygen-based moieties.
Research has demonstrated the successful substitution of the C-5 bromine with various amines. For instance, the reaction of this compound with cyclic secondary amines like pyrrolidine, piperidine, and morpholine (B109124) can be achieved to furnish the corresponding 5-amino-substituted derivatives. researchgate.net These reactions are typically performed in a suitable solvent and may be facilitated by the use of a base. The resulting 2-benzyl-5-(amino)-1,3,4-thiadiazole derivatives are of interest for their potential biological activities. researchgate.net
Beyond amines, other nucleophiles such as thiols and alkoxides are also expected to displace the bromine atom under appropriate conditions, leading to the formation of thioethers and ethers, respectively. acs.org These transformations significantly expand the chemical space accessible from the this compound starting material.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product Class |
|---|---|
| Amines (e.g., pyrrolidine, piperidine) | 5-Amino-1,3,4-thiadiazoles researchgate.net |
| Thiols | 5-Thioether-1,3,4-thiadiazoles acs.org |
| Alkoxides | 5-Alkoxy-1,3,4-thiadiazoles acs.org |
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. The C-5 bromine atom of this compound makes it an ideal substrate for such transformations, including the Suzuki, Stille, and C-H direct arylation reactions.
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures. acs.org In the context of this compound, this reaction would involve its coupling with an arylboronic acid or ester in the presence of a palladium catalyst and a base. acs.orgnih.gov While specific examples with the 2-benzyl derivative are not extensively documented in the reviewed literature, the reaction is well-established for other 5-bromo-1,3,4-thiadiazoles, suggesting its applicability. nih.gov A typical catalytic system for such a transformation might involve a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. nih.gov
The Stille coupling offers an alternative route to C-C bond formation, utilizing organotin reagents. rsc.org The reaction of this compound with an organostannane, catalyzed by a palladium complex, would yield the corresponding 5-substituted derivative. rsc.orgnih.gov This method is known for its tolerance of a wide range of functional groups. rsc.org
C-H direct arylation is an emerging and highly atom-economical method for forming C-C bonds, as it avoids the pre-functionalization of one of the coupling partners. rsc.org While direct C-H arylation of the 1,3,4-thiadiazole ring itself is a possibility, the benzyl group also presents sites for such reactions. Palladium-catalyzed direct arylation of benzylic C-H bonds has been reported, offering a potential pathway for further functionalization of the benzyl side chain. google.comnih.gov
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) acs.orgnih.gov |
| Stille Coupling | Organostannane | Pd catalyst rsc.orgnih.gov |
| C-H Direct Arylation | Arene | Pd catalyst, Oxidant rsc.orggoogle.comnih.gov |
Formation of Organometallic Intermediates for Further Synthesis
The bromine atom at C-5 can be utilized to generate organometallic intermediates, such as Grignard or organolithium reagents, which can then be reacted with various electrophiles.
The formation of a Grignard reagent can be achieved by reacting this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.orgnih.gov The resulting organomagnesium species is a potent nucleophile and can react with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Alternatively, organolithium intermediates can be generated through lithium-halogen exchange, typically by treating the bromo-thiadiazole with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. These highly reactive species can then be quenched with electrophiles to introduce a variety of functional groups.
Reactions at the Benzyl Side Chain
In addition to the reactivity at the thiadiazole core, the benzyl side chain offers further opportunities for chemical modification. Both the phenyl ring and the methylene (B1212753) bridge can be targeted for functionalization.
Functional Group Interconversions on the Phenyl Ring
The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. For instance, studies have shown the synthesis of derivatives where the phenyl ring is substituted with a bromine atom, such as in 2-((4-bromobenzyl)thio)-5-(benzylthio)-1,3,4-thiadiazole. This indicates that the phenyl ring is amenable to reactions like bromination. Other standard electrophilic aromatic substitutions, such as nitration, acylation, and sulfonation, could potentially be employed to further diversify the structure, with the regioselectivity of the substitution being influenced by the existing substituent.
Modifications of the Methylene Bridge
The methylene bridge connecting the phenyl and thiadiazole rings also presents a site for chemical reactions. The protons on this methylene group are benzylic and are adjacent to the electron-withdrawing thiadiazole ring, making them relatively acidic. This acidity can be exploited for deprotonation to form a benzyl carbanion. google.com This carbanion can then act as a nucleophile, for example, in reactions with aldehydes to form new C-C bonds and introduce a hydroxyl group. google.com
Furthermore, palladium-catalyzed α-arylation of benzylic C-H bonds has been developed for substrates like benzylic thioethers and phosphonates, suggesting that similar strategies could be applied to modify the methylene bridge of this compound. google.com Oxidation of the methylene bridge to a carbonyl group would provide another avenue for derivatization, leading to the corresponding ketone.
Compound Index
Ring-Opening and Rearrangement Pathways
The aromatic stability of the 1,3,4-thiadiazole ring means that ring-opening and rearrangement reactions are not common but can be induced under specific conditions.
Ring-Opening: The 1,3,4-thiadiazole ring is generally stable in acidic media but can undergo ring cleavage when treated with strong bases. chemicalbook.com The reaction mechanism often involves nucleophilic attack on the ring carbons, leading to fission of the heterocyclic system. For example, reactions with hydrazine (B178648) can lead to ring transformation.
Rearrangements: Molecular rearrangements can serve as important tools to generate molecular diversity from a common heterocyclic core. One of the notable rearrangements involving related heterocycles is the Dimroth rearrangement, which typically involves the transformation of one heterocyclic system into another. researchgate.net While often observed in triazole chemistry, this type of rearrangement can be applied to the synthesis of 1,3,4-thiadiazoles from other heterocycles, such as the conversion of certain triazoles into thiadiazoles under basic conditions. researchgate.net Another documented rearrangement is the conversion of 1,3,4-oxadiazoles into 1,3,4-thiadiazoles, which can be achieved by heating with phosphorus pentasulfide or by reaction with thiourea (B124793). sbq.org.br
The table below summarizes potential pathways for the degradation or transformation of the 1,3,4-thiadiazole ring.
| Reaction Type | Conditions | Description |
| Ring Fission | Strong base (e.g., NaOH, KOH) | Cleavage of the thiadiazole ring due to its susceptibility to strong nucleophiles under harsh basic conditions. chemicalbook.com |
| Rearrangement | Varies (e.g., base catalysis) | Potential for Dimroth-type rearrangements, which could lead to isomeric structures or different heterocyclic systems, although specific examples for this compound are not prominent in the literature. researchgate.net |
| Ring Transformation | Reagents like P₄S₁₀ or thiourea (on oxadiazole analogue) | Conversion of a related 1,3,4-oxadiazole (B1194373) (where S is replaced by O) into the 1,3,4-thiadiazole ring, highlighting the relative stability and interconversion possibilities of these bioisosteres. sbq.org.br |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to gain a complete picture of its molecular architecture.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that can be assigned to the benzylic and aromatic protons. The methylene protons (-CH₂-) of the benzyl group typically appear as a singlet in the range of δ 4.0-4.5 ppm, shifted downfield due to the deshielding effect of the adjacent thiadiazole ring and the phenyl group. The aromatic protons of the benzyl group usually resonate in the region of δ 7.2-7.5 ppm as a complex multiplet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atom of the methylene bridge is expected to appear around δ 35-45 ppm. The carbon atoms of the phenyl ring will show signals in the aromatic region (δ 125-140 ppm). The two carbon atoms of the 1,3,4-thiadiazole ring are highly deshielded and resonate at approximately δ 150-170 ppm. The carbon atom bonded to the bromine (C-Br) would be expected around δ 150 ppm, while the carbon attached to the benzyl group would be in a similar region.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzylic -CH₂- | ~ 4.3 | ~ 38 |
| Aromatic C-H (phenyl) | ~ 7.3 (multiplet) | ~ 127-129 |
| Aromatic C (ipso-phenyl) | - | ~ 135 |
| Thiadiazole C-Br | - | ~ 152 |
| Thiadiazole C-Benzyl | - | ~ 168 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
To further confirm the assignments and establish the connectivity between different parts of the molecule, a series of two-dimensional NMR experiments are instrumental. youtube.com
COSY (Correlation Spectroscopy): This experiment would show correlations between the benzylic protons and the ortho-protons of the phenyl ring, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the benzylic proton signal to its corresponding carbon signal and the aromatic proton signals to their respective carbon signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations. Crucial HMBC correlations would be observed between the benzylic protons and the thiadiazole carbon attached to the benzyl group, as well as the ipso-carbon of the phenyl ring. Correlations between the aromatic protons and adjacent carbons within the phenyl ring would also be visible. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the primary structure elucidation of this relatively rigid molecule, NOESY could provide through-space correlations, for instance, between the benzylic protons and the ortho-protons of the phenyl ring, further confirming the benzyl group's conformation.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation patterns, which can aid in structural confirmation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.comresearchgate.net For this compound (C₉H₇BrN₂S), the expected monoisotopic mass is approximately 269.9516 g/mol . HRMS analysis would confirm this mass with a high degree of precision (typically to within a few parts per million), thus verifying the elemental formula of the compound. researchgate.net
Interactive Data Table: HRMS Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 270.9593 | ~ 270.959 |
| [M+Na]⁺ | 292.9412 | ~ 292.941 |
Note: The observed m/z values will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common techniques to generate ions for mass analysis. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, while EI is a harder technique that can lead to extensive fragmentation. mdpi.comresearchgate.net
The fragmentation pattern of this compound would likely involve the following key fragment ions:
Loss of the benzyl group: A prominent peak would be observed corresponding to the loss of a benzyl radical (•CH₂Ph), resulting in the [M-C₇H₇]⁺ ion.
Formation of the tropylium (B1234903) cation: The benzyl fragment itself can rearrange to the stable tropylium cation (C₇H₇⁺) at m/z 91, which is a very common and intense peak in the mass spectra of benzyl-containing compounds.
Cleavage of the thiadiazole ring: Fragmentation of the thiadiazole ring can also occur, leading to various smaller charged fragments. For instance, cleavage could lead to the formation of a brominated thiadiazole fragment.
The fragmentation pathways observed in ESI-MS/MS and EI-MS experiments provide valuable corroborative evidence for the proposed structure. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net20.198.91 The IR spectrum of this compound would exhibit several key absorption bands. nist.govuni.lu
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (benzyl) | Stretching | 2850-3000 |
| C=N (thiadiazole ring) | Stretching | 1600-1650 |
| C=C (aromatic ring) | Stretching | 1450-1600 |
| C-N (thiadiazole ring) | Stretching | 1300-1400 |
| C-S (thiadiazole ring) | Stretching | 600-800 |
| C-Br | Stretching | 500-600 |
Analysis of Characteristic Vibrational Bands
A detailed analysis of the characteristic vibrational bands of this compound using techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy would provide valuable insights into its molecular structure. Typically, the vibrational spectrum of a 1,3,4-thiadiazole derivative would exhibit characteristic peaks corresponding to the stretching and bending of its constituent functional groups.
For the thiadiazole ring, one would expect to observe C=N stretching vibrations, C-S stretching modes, and ring breathing vibrations. The presence of the benzyl group would introduce characteristic aromatic C-H stretching and bending frequencies, as well as vibrations from the methylene (-CH2-) bridge. The carbon-bromine (C-Br) bond would also have a characteristic stretching frequency, typically found in the lower wavenumber region of the infrared spectrum.
However, a thorough search of scientific databases has not yielded any published FT-IR or Raman spectra specifically for this compound. Therefore, a table of characteristic vibrational bands and their assignments for this compound cannot be compiled at present. General information on the vibrational frequencies of related 1,3,4-thiadiazole compounds is available, but this does not provide the specific data required for a focused analysis of the title compound. researchgate.netdergipark.org.trscielo.br
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide a wealth of information about the molecular geometry, stereochemistry, and intermolecular interactions of this compound.
Determination of Solid-State Molecular Structure and Stereochemistry
A single-crystal X-ray diffraction study of this compound would unequivocally establish its solid-state molecular structure. This would confirm the connectivity of the atoms, the planarity of the thiadiazole ring, and the spatial orientation of the benzyl and bromo substituents. The stereochemistry of the molecule, including the conformation of the benzyl group relative to the thiadiazole ring, would be precisely determined. At present, no published crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) or other crystallographic databases.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Crystallographic data would allow for the creation of detailed tables of intramolecular parameters. These tables are crucial for understanding the bonding characteristics and conformational preferences of the molecule.
Table 1: Selected Bond Lengths for this compound No experimental data available at the time of this report.
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| C-Br | ||
| S-C(thiadiazole) | ||
| N-N | ||
| C-N | ||
| C-C(benzyl) |
Table 2: Selected Bond Angles for this compound No experimental data available at the time of this report.
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| Br-C-N | |||
| C-S-C | |||
| C-N-N |
Table 3: Selected Torsional Angles for this compound No experimental data available at the time of this report.
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |
|---|---|---|---|---|
| N-C-C-C(benzyl) |
Without experimental data, these tables remain empty. While theoretical calculations could provide predicted values, no such computational studies for this specific molecule have been found in the reviewed literature.
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. An X-ray diffraction study would reveal the nature and geometry of these interactions, which can include hydrogen bonds, halogen bonds (involving the bromine atom), π-π stacking interactions between the aromatic rings, and van der Waals forces. Understanding these interactions is key to explaining the solid-state properties of the compound. As no crystallographic data is available, a discussion of the specific intermolecular interactions and crystal packing of this compound remains speculative.
Computational Chemistry and Molecular Modeling Insights into 2 Benzyl 5 Bromo 1,3,4 Thiadiazole
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular properties and has been widely applied to study thiadiazole derivatives. scielo.br
Optimization of Molecular Geometry and Conformational Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. acs.org For thiadiazole derivatives, these calculations have shown that the 1,3,4-thiadiazole (B1197879) ring is typically planar. acs.orgnih.gov Studies on similar structures, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, reveal that all the dihedral angles of the 1,3,4-thiadiazole ring are nearly 0°, confirming its planarity. acs.orgnih.gov
Conformational analysis, a systematic study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, is also performed using DFT. scielo.br For molecules with flexible side chains, like the benzyl (B1604629) group in 2-benzyl-5-bromo-1,3,4-thiadiazole, this analysis helps identify the most energetically favorable conformations. For instance, in a study of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole, the 4-methylbenzyl ring was found to have a significant dihedral angle of 71.71(8)° with respect to the imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole mean plane. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Related Thiadiazole Derivative (2-amino-5-trifluoromethyl-1,3,4-thiadiazole)
| Parameter | Bond Length (Å) - B3LYP | Bond Length (Å) - M06-2X | Bond Angle (°) - B3LYP | Bond Angle (°) - M06-2X |
| N2–C5–N6 | --- | --- | 123.2 | 123.2 |
| C5–S3–C4 | --- | --- | 85.1 | 85.1 |
| C5–N6–H8 | --- | --- | 119.0 | 118.1 |
| S3–C4–N1 | --- | --- | 114.4 | 114.9 |
| C9–F12 | 1.355 | 1.340 | --- | --- |
| C9–F10 | 1.355 | 1.342 | --- | --- |
| N–N (thiadiazole) | 1.358 | --- | --- | --- |
| C5–N6 (amino link) | 1.363 | 1.364 | --- | --- |
Data sourced from a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. acs.orgnih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability; a larger gap suggests higher stability. nih.gov
For 1,3,4-thiadiazole derivatives, the distribution of these orbitals varies depending on the substituents. In some cases, HOMO orbitals are distributed over the aromatic skeleton, while LUMO orbitals are located on specific substituents, such as a nitro-phenyl group. nih.gov The energy of these orbitals can be used to calculate various chemical reactivity parameters, including chemical hardness, chemical potential, and electrophilicity index. nih.gov
Table 2: Calculated HOMO, LUMO, and Energy Gap Values for Substituted 1,3,4-Thiadiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Molecule 1 | -6.54 | -2.98 | 3.56 |
| Molecule 2 | -6.67 | -3.11 | 3.56 |
| Molecule 3 | -6.32 | -1.98 | 4.34 |
| Molecule 4 | -6.43 | -2.12 | 4.31 |
Data represents a study on different 1,3,4-thiadiazole derivatives. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, providing valuable information about its reactivity. researchgate.netnih.gov The map displays regions of positive and negative electrostatic potential, which are color-coded. Red areas indicate negative potential, corresponding to regions prone to electrophilic attack, while blue areas represent positive potential, indicating regions susceptible to nucleophilic attack. researchgate.net
In thiadiazole derivatives, negative potential regions are often located over nitrogen and oxygen atoms, while positive potential regions are found over hydrogen atoms. trdizin.gov.tr This information helps in predicting how the molecule will interact with other molecules and biological targets. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is widely used in drug design to understand and predict the interactions between a potential drug molecule and its biological target. nih.gov
Prediction of Binding Modes and Affinities with Relevant Biological Receptors
Molecular docking simulations can predict the binding modes and estimate the binding affinity (often expressed as a docking score or binding energy) of a ligand to a biological receptor. mdpi.comuowasit.edu.iq For thiadiazole derivatives, docking studies have been performed against various receptors, including enzymes like DNA gyrase and kinases, which are often implicated in diseases like cancer and bacterial infections. mdpi.comnih.govnih.gov
For example, in a study of benzimidazole-1,3,4-thiadiazole derivatives, docking into the active site of DNA gyrase revealed strong interactions. nih.gov Similarly, derivatives of 2-(4-methoxybenzyl)imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole were docked against the TGF-β type I receptor kinase domain, showing favorable binding energies. nih.gov Another study on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives showed promising binding to dihydrofolate reductase. dovepress.com The binding affinity is a key indicator of the potential efficacy of a compound. mdpi.com
Table 3: Example Docking Scores of Thiadiazole Derivatives with Biological Targets
| Compound | Target Receptor | Binding Energy (kcal/mol) |
| Compound 10 | Dihydropteroate synthase (S. aureus) | -8.90 |
| Compound 11 | Dihydropteroate synthase (S. aureus) | -8.80 |
| Compound 12 | Dihydropteroate synthase (S. aureus) | -8.70 |
| Compound 10 | DNA gyrase (E. coli) | -8.90 |
| Compound 11 | DNA gyrase (E. coli) | -8.40 |
| Compound 12 | DNA gyrase (E. coli) | -8.10 |
| Compound 7g | TGF-β receptor kinase I | - |
| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | Acetylcholinesterase | - |
Data compiled from various studies on different thiadiazole derivatives. mdpi.comnih.govresearchgate.net
Analysis of Specific Interaction Types (e.g., Hydrogen Bonds, Hydrophobic Interactions, Halogen Bonds)
A detailed analysis of the docking results reveals the specific types of interactions that stabilize the ligand-receptor complex. These interactions are critical for the binding affinity and selectivity of the compound. nih.gov
Hydrogen Bonds: These are crucial interactions where a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. mdpi.com In many docking studies of thiadiazole derivatives, hydrogen bonds are observed between the ligand and key amino acid residues in the receptor's active site. mdpi.comnih.govresearchgate.net For instance, in the docking of a potent imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivative, strong hydrogen bonding was observed with serine and tyrosine residues of the TGF-β receptor kinase I. nih.gov
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the receptor. nih.gov They play a significant role in the binding of many drug molecules. Docking studies of thiadiazole derivatives frequently show hydrophobic interactions with various amino acid residues like alanine, valine, leucine, and isoleucine. mdpi.comnih.gov
Halogen Bonds: A halogen bond is a non-covalent interaction between a halogen atom (like bromine in the title compound) and a Lewis base (such as an oxygen or nitrogen atom). While less common than hydrogen bonds, they can significantly contribute to binding affinity. The bromine atom in this compound has the potential to form halogen bonds with suitable acceptor atoms in a receptor's binding site.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a virtual window into the motion of atoms and molecules over time, providing a detailed picture of their flexibility and interactions. For a potential drug candidate, MD simulations are crucial for assessing its stability within a biological environment and for analyzing its interaction with a target protein.
Assessment of Conformational Flexibility and Stability in Solvated Environments
The conformational flexibility of a molecule—its ability to adopt different shapes—and its stability in a solvent like water are critical determinants of its pharmacokinetic and pharmacodynamic properties. MD simulations are used to assess these characteristics by placing the molecule in a simulated box of water molecules and calculating the atomic movements over a set period, often nanoseconds.
The stability of the compound's structure is typically evaluated by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A low and stable RMSD value indicates that the molecule maintains its structural integrity without undergoing major conformational changes. Studies on related heterocyclic compounds, such as sulfathiazole (B1682510) derivatives, have shown that stable RMSD values throughout a 100 ns simulation suggest the ligand is conformationally steady. ajgreenchem.com The mesoionic nature of the 1,3,4-thiadiazole ring contributes to its ability to cross cellular membranes, and its inherent aromatic character imparts significant in vivo stability. nih.govmdpi.com
Exploration of Protein-Ligand Complex Dynamics
When a ligand binds to a protein, the resulting complex is not static. MD simulations are essential for exploring the dynamics of this interaction, confirming the stability of the binding pose predicted by molecular docking, and identifying key interactions that persist over time. nih.govnih.gov
The stability of the protein-ligand complex is a primary focus of these simulations. Key metrics analyzed include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone is monitored to ensure the protein itself is stable. The RMSD of the ligand is also tracked to see if it remains in the binding pocket. In simulations of 1,3,4-thiadiazole derivatives with target proteins like COX-2, a stable complex is indicated when the RMSD converges and remains steady throughout the simulation. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues within the protein. This helps identify which parts of the protein become more or less flexible upon ligand binding. It also highlights the flexibility of different parts of the ligand itself. ajgreenchem.com
Hydrogen Bond Analysis: Hydrogen bonds are critical for the specificity and affinity of ligand binding. MD simulations track the number and duration of hydrogen bonds between the ligand and protein residues over time. ajgreenchem.comnih.gov For instance, docking studies on a 1,3,4-thiadiazole derivative targeting VEGFR-2 highlighted the potential for the nitrogen atoms on the thiadiazole ring to form crucial hydrogen bonds, a hypothesis that MD simulations would test for stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby prioritizing synthetic efforts.
Development of Predictive Models Based on Molecular Descriptors
The development of a QSAR model involves compiling a dataset of structurally related compounds with known biological activities. For 1,3,4-thiadiazole derivatives, numerous QSAR studies have been conducted to model activities ranging from anticancer to antimicrobial. nih.govnih.gov
Various molecular descriptors are calculated for each compound, which can be categorized as:
Physicochemical: Such as lipophilicity (LogP) and polarizability.
Topological: Describing the connectivity and branching of atoms.
Electronic: Including dipole moment and energies of frontier molecular orbitals (HOMO and LUMO). sciepub.com
Steric: Relating to the three-dimensional shape and size of the molecule.
Statistical methods, most commonly Multiple Linear Regression (MLR), are used to generate an equation that correlates a combination of these descriptors with the observed biological activity. sciepub.comresearchgate.net The predictive power and robustness of the resulting model are assessed using statistical parameters like the coefficient of determination (r²), the cross-validation coefficient (q²), and external validation on a test set of compounds. sciepub.comresearchgate.net A study on 1,3,4-thiadiazole derivatives for antidiabetic activity developed a highly predictive model with an r² of 0.931 and a cross-validated q² of 0.931, indicating a strong correlation between the selected descriptors and the activity. sciepub.com
Identification of Key Structural Features Correlating with Observed Activities
The primary goal of QSAR modeling is to understand which structural features are essential for a compound's function. The descriptors that appear in the final QSAR equation provide direct clues about the determinants of activity.
For the 1,3,4-thiadiazole scaffold, QSAR studies have repeatedly highlighted several key features:
The Thiadiazole Ring: This ring is a critical pharmacophore. nih.gov It is considered a bioisostere of other important rings like oxadiazole and triazole and is known to participate in key binding interactions. nih.gov Its nitrogen atoms are often involved in crucial hydrogen bonds with protein targets. nih.gov
Substituents at the 2- and 5-positions: The nature of the groups attached to the thiadiazole ring is paramount. QSAR models have shown that electronic properties (electron-donating or electron-withdrawing nature of substituents) and steric factors significantly influence activity. nih.gov For example, introducing an aromatic ring at the 5-position is a common strategy found to enhance the anticancer effects of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov
Specific Functional Groups: In a QSAR study of thiadiazole derivatives as carbonic anhydrase inhibitors, a tetra-parametric model successfully identified the key physicochemical, topological, and electronic descriptors responsible for their inhibitory action. nih.gov Another study on antidiabetic thiadiazoles identified the bond angle within the thiadiazole ring (α(S-C-N)) as the most critical descriptor for predicting biological activity. sciepub.com
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide even greater detail. These methods generate contour maps that visualize regions around the molecule where modifications are likely to improve or diminish activity, offering a graphical guide for designing more potent compounds. nih.govresearchgate.net
Structure Activity Relationship Sar Investigations of 2 Benzyl 5 Bromo 1,3,4 Thiadiazole and Its Analogs
Impact of Substitutions on the Benzyl (B1604629) Moiety on Biological Activities
The nature and position of substituents on the phenyl ring of benzyl-thiadiazole analogs play a pivotal role in modulating their biological activities.
Anticancer Activity: In a series of 2-(substituted benzyl)-5-amino-1,3,4-thiadiazole derivatives, the introduction of halogen atoms onto the benzyl group significantly influenced their anticancer potency. For instance, a 4-fluoro substitution resulted in the highest potency against the SKOV-3 ovarian cancer cell line. nih.gov Conversely, the 4-bromo analog was found to be the most potent against the A549 lung cancer cell line. nih.gov The unsubstituted benzyl analog itself demonstrated good activity across all tested cell lines, with notable selectivity for MCF-7 breast cancer cells. nih.gov
Another study on 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives revealed that substitutions on the 5-phenyl fragment are a key determinant of antitumor activity. nih.gov For example, the novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine exhibited significant anti-proliferative effects against LoVo and MCF-7 cancer cell lines. nih.gov
Anticonvulsant Activity: In the context of anticonvulsant activity, the substitution pattern on the phenyl ring has been shown to be critical. A series of aromatic aldehyde imine derivatives of 2-thiobenzyl-1,3,4-thiadiazole demonstrated good anticonvulsant properties. nih.gov Notably, the chlorobenzyl substituted compound emerged as the most potent in the maximal electroshock (MES) seizure model. nih.gov However, another study indicated that the presence of methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring led to a decrease in protection against convulsions when compared to the unsubstituted phenyl ring. nih.gov
Antimicrobial Activity: For antimicrobial applications, electron-donating groups like methyl and methoxy on the aryl moiety have been shown to enhance activity. nih.gov Specifically, a p-methoxyphenylamino substituent at the 5-position of a 2-(3'-chloro-5'-phenoxybenzo[b]thiophen-2'-yl)-1,3,4-thiadiazole derivative showed high inhibitory activity. nih.gov In another series, derivatives with oxygenated substituents on the phenyl ring displayed significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov
The following table summarizes the effect of various substituents on the phenyl ring on the anticancer activity of 1,3,4-thiadiazole (B1197879) derivatives against different cancer cell lines.
| Substituent on Phenyl Ring | Cancer Cell Line | Observed Activity |
| 4-Fluoro | SKOV-3 | Highest potency |
| 4-Bromo | A549 | Most potent |
| Unsubstituted | MCF-7 | Good, selective activity |
| 2-(Benzenesulfonylmethyl) | LoVo, MCF-7 | Significant anti-proliferative effects |
Modifications to the benzylic linker or altering its position can also have a profound impact on the biological profile of 1,3,4-thiadiazole derivatives. While direct SAR studies on modifying the benzylic linker of 2-Benzyl-5-bromo-1,3,4-thiadiazole are not extensively detailed in the provided results, general principles from related structures can be inferred.
For instance, the introduction of a benzyl side chain on a benzamidine (B55565) moiety attached to a 5-nitrofuryl-1,3,4-thiadiazole core resulted in very good antileishmanial activity. researchgate.net This suggests that the presence and nature of the linker connecting the aromatic ring to the thiadiazole are critical.
In the development of c-Jun N-Terminal Kinase (JNK) inhibitors, while benzyl groups on a triazole-thiadiazole scaffold were not successful, smaller moieties proved more promising. nih.gov This highlights that the size and flexibility of the linker and the group it connects are crucial for optimal interaction with the biological target.
Role of the Bromine Atom at C-5 in Modulating Biological Activity
From a steric perspective, the size of the bromine atom can influence the conformational preferences of the molecule and its ability to fit into the binding site of a target protein or enzyme. The introduction of a bromine atom can also enhance the lipophilicity of the compound, which may affect its ability to cross cell membranes.
In a study on benzo[1,2-d:4,5-d′]bis( researchgate.netnih.govnih.govthiadiazole) derivatives, the incorporation of bromine atoms was found to increase the electron deficiency of the molecule without significantly altering its aromaticity. This enhanced reactivity in nucleophilic substitution reactions. researchgate.net
The biological activity of 1,3,4-thiadiazole derivatives can be fine-tuned by replacing the bromine atom at the C-5 position with other halogens (chlorine, fluorine, iodine) or non-halogen substituents.
In the context of anticancer agents, a comparative study of halobenzyl analogs showed that a 4-bromo-substituted compound was most potent against the A549 cell line, while a 4-fluoro-substituted analog was most effective against the SKOV-3 cell line. nih.gov This indicates that the nature of the halogen and its position on the benzyl ring, which is electronically connected to the C-5 position of the thiadiazole, can lead to differential activity against various cancer types.
One review mentioned that bromination at the C-5 position of certain 1,3,4-thiadiazole derivatives led to a reduction in activity, suggesting that for some biological targets, a bulky electron-withdrawing group at this position may be detrimental. researchgate.net
The following table provides a comparative overview of the effect of different C-5 substituents on the biological activity of 1,3,4-thiadiazole analogs.
| C-5 Substituent | Biological Activity Context | Observation |
| Bromine | Anticancer (A549) | Most potent among halobenzyl analogs nih.gov |
| Fluorine | Anticancer (SKOV-3) | Highest potency among halobenzyl analogs nih.gov |
| Bromine | General | Can reduce activity in some cases researchgate.net |
Influence of Substitutions at Other Positions of the Thiadiazole Ring (e.g., C-2)
Anticancer Activity: In a series of honokiol-based 1,3,4-thiadiazole derivatives, the substituent at the C-2 position had a significant impact on their anticancer activity. nih.gov Phenyl, para-tolyl, and para-methoxyphenyl groups at this position resulted in favorable anticancer activity against A549 cells, with IC50 values significantly lower than other derivatives. nih.gov
Antimicrobial Activity: For antimicrobial activity, the introduction of an adamantyl moiety at the C-5 position of a 2-amino-1,3,4-thiadiazole (B1665364) was found to increase antifungal activity against C. albicans. nih.gov This suggests that bulky lipophilic groups can be beneficial for this particular activity.
Other Biological Activities: In a study of 4-benzyl-1,3-thiazole derivatives (a related scaffold), the optimization of the substituent at the second position was crucial for anti-inflammatory activity. nih.gov A carbalkoxy amino side chain at this position resulted in better biological activity compared to a phenyl amino side chain. nih.gov
The following table summarizes the influence of various C-2 substituents on the anticancer activity of 1,3,4-thiadiazole derivatives.
| C-2 Substituent | Cancer Cell Line | Observed Activity (IC50) |
| Phenyl | A549 | 1.62 µM |
| para-Tolyl | A549 | 2.53 µM |
| para-Methoxyphenyl | A549 | 2.62 µM |
| Other substituents | A549 | > 5.00 µM |
Effects of Different Substituents on the Core Bioactivity
The biological activity of the 2-benzyl-1,3,4-thiadiazole core is significantly influenced by the nature of the substituents at both the 5-position of the thiadiazole ring and on the benzyl moiety. Research has demonstrated that even minor alterations to these substituents can lead to substantial changes in potency and selectivity across different biological targets, including enzymes and cancer cells.
Studies on a series of 5-benzyl-1,3,4-thiadiazole derivatives as acetylcholinesterase (AChE) inhibitors have provided specific insights into the impact of substituents on this particular bioactivity. dntb.gov.uaresearchgate.net For instance, the introduction of a bromine atom at the para-position of the benzyl group in a 2-pyrrolidinyl-5-benzyl-1,3,4-thiadiazole analog resulted in moderate AChE inhibition. dntb.gov.uaresearchgate.net This highlights the role of halogen substitution on the benzyl ring in modulating enzyme inhibitory activity.
In the context of anticancer activity, the introduction of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core is generally observed to enhance the effect. nih.gov The specific position and chemical nature of substituents on this aromatic ring, as well as the type of substituent attached to the amino group at the 2-position, further influence the efficacy against cancer cells. nih.gov For example, in a series of 2,5-disubstituted 1,3,4-thiadiazoles, the presence of a 4-chlorophenyl group at the 5-position, combined with various heterocyclic moieties at the 2-position, yielded compounds with notable cytotoxicity against breast and liver cancer cell lines. mdpi.com
Furthermore, research on other biological targets has revealed additional SAR principles. For instance, in a series of 1,3,4-thiadiazole derivatives designed as anti-Helicobacter pylori agents, those bearing a 5-nitrofuran moiety at the C-5 position of the thiadiazole ring demonstrated more promising activity than their 5-nitrothiophene counterparts. nih.gov This underscores the importance of the electronic and steric properties of the substituent at the 5-position in determining antimicrobial potency.
The following table summarizes the acetylcholinesterase inhibitory activity of selected 5-benzyl-1,3,4-thiadiazole analogs, illustrating the effect of substituents on the benzyl ring.
| Compound ID | R (Substituent on Benzyl Ring) | Bioactivity (AChE Inhibition IC₅₀ in µM) |
| 1 | H | - |
| 2 | 4-Br | 33.16 dntb.gov.uaresearchgate.net |
| 3 | 4-Cl | - |
Data sourced from studies on 2-pyrrolidyl-5-(substituted-benzyl)-1,3,4-thiadiazoles. dntb.gov.uaresearchgate.net
Overall Positional and Steric Mapping for Optimized Design
The collective findings from various SAR studies on 2,5-disubstituted 1,3,4-thiadiazoles allow for the development of a general positional and steric map to guide the design of optimized analogs. This mapping considers the spatial arrangement and bulk of substituents and their influence on interactions with biological targets.
For acetylcholinesterase inhibition, the data suggests that the para-position of the benzyl ring is a key site for modification. The moderate activity of the 4-bromo-substituted analog indicates that this position can accommodate a relatively bulky and electronegative atom, which may engage in specific interactions within the active site of the enzyme. dntb.gov.uaresearchgate.net Further exploration with a wider range of substituents at this position, varying in size and electronic properties, would be beneficial for refining this map.
In the realm of anticancer agents, the efficacy of 5-aryl-1,3,4-thiadiazole derivatives is highly dependent on the substitution pattern of the aryl ring. The introduction of a piperazine (B1678402) ring through an acetamide (B32628) linker at the 2-position has been shown to be advantageous for antiproliferative activity. mdpi.com This suggests that a certain degree of steric bulk and flexibility at the 2-position is favorable for interaction with the target, which could be a protein kinase or another cellular component involved in cancer progression.
General observations across multiple studies indicate that halogen atoms, particularly chlorine and bromine, at the para-position of a phenyl ring attached to the thiadiazole core often lead to enhanced biological activity. biointerfaceresearch.com This could be attributed to a combination of electronic effects, such as increased lipophilicity which can improve cell membrane permeability, and the ability to form halogen bonds with biological macromolecules.
For the optimized design of this compound analogs, the following considerations can be made:
5-Position: While bromine is the starting point, exploring other halogens (F, Cl, I) could modulate activity. Replacement of the bromo group with small, electron-withdrawing groups or different heterocyclic rings could lead to novel activities.
Benzyl Group (2-Position): The phenyl ring of the benzyl group offers multiple positions for substitution. Based on existing data, the para-position is a promising site for introducing a variety of substituents to probe for improved potency. Both electron-donating and electron-withdrawing groups should be investigated. The steric bulk at this position also needs to be carefully considered to ensure a proper fit within the target's binding site.
Future Prospects and Emerging Research Frontiers for 2 Benzyl 5 Bromo 1,3,4 Thiadiazole Derivatives
Rational Design of Multi-Target Directed Ligands Based on Thiadiazole Scaffolds
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a paradigm shift from the "one-target, one-drug" approach to the development of multi-target directed ligands (MTDLs) that can modulate several targets simultaneously. nih.gov The 1,3,4-thiadiazole (B1197879) scaffold is an ideal framework for designing MTDLs due to its ability to interact with a variety of biological targets. nih.gov
For derivatives of 2-Benzyl-5-bromo-1,3,4-thiadiazole, this strategy could involve designing molecules that, for instance, inhibit both a specific enzyme and a receptor involved in a particular disease cascade. The benzyl (B1604629) and bromo substituents can be chemically modified to incorporate pharmacophores that recognize different binding sites, thereby creating a single molecule with a multi-targeted therapeutic effect. This approach could lead to enhanced efficacy and a reduced likelihood of drug resistance.
Application of Advanced Computational Tools for Predictive Modeling and Virtual Screening
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. mdpi.com For this compound derivatives, these tools are invaluable for:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of thiadiazole derivatives with their biological activities. These models can then predict the potency of newly designed analogs.
Virtual Screening: Large virtual libraries of this compound derivatives can be screened against the three-dimensional structures of biological targets using molecular docking simulations. nih.gov This allows for the rapid identification of compounds with a high probability of binding to the target, significantly reducing the time and cost associated with experimental screening. For instance, docking studies have been used to understand the binding interactions of thiadiazole derivatives with enzymes like acetylcholinesterase and dihydrofolate reductase. researchgate.netdovepress.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This early assessment helps to prioritize derivatives with favorable drug-like properties for synthesis and further testing. dovepress.com
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The chemical versatility of the this compound scaffold allows for extensive derivatization to enhance its biological activity. Future research will likely focus on:
Substitution on the Benzyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the phenyl ring of the benzyl moiety can significantly influence the compound's electronic and steric properties, potentially leading to improved interactions with the target protein. mdpi.com
Modification at the Bromo Position: The bromine atom at the 5-position of the thiadiazole ring is a key site for chemical modification. It can be replaced with other functional groups through various cross-coupling reactions to explore new chemical space and modulate biological activity.
Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by linking the this compound core with other known pharmacologically active moieties. This can result in compounds with synergistic or novel mechanisms of action. For example, combining the thiadiazole ring with a benzimidazole (B57391) has led to potent anticancer agents. ucsf.edu
Integration with Modern Chemical Biology and Drug Discovery Pipelines (e.g., Fragment-Based Drug Design)
Fragment-Based Drug Design (FBDD) has emerged as a powerful tool for hit identification. youtube.com In this approach, small molecular fragments that bind weakly to a biological target are identified and then grown or linked together to create a more potent lead compound. youtube.com
The 1,3,4-thiadiazole ring itself can be considered a valuable fragment due to its favorable properties. By screening libraries of thiadiazole-containing fragments, researchers can identify initial hits. The 2-benzyl and 5-bromo groups can then be elaborated upon to optimize binding affinity and selectivity. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. youtube.com
Investigation of Selectivity and Off-Target Interactions
A critical aspect of developing safe and effective drugs is ensuring their selectivity for the intended biological target. While a compound may show high potency against a particular enzyme or receptor, it is crucial to investigate its potential interactions with other related and unrelated proteins to avoid off-target effects and toxicity.
For derivatives of this compound, comprehensive selectivity profiling will be essential. This involves screening promising compounds against a panel of kinases, G-protein coupled receptors, and other relevant protein families. nih.gov Understanding the selectivity profile early in the drug discovery process can help in optimizing the lead compound to minimize undesirable side effects and improve its therapeutic index. nih.gov For example, studies on some thiadiazole derivatives have shown good selectivity for cancer cells over normal human cell lines. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-benzyl-5-bromo-1,3,4-thiadiazole, and how can reaction yields be improved?
- Methodology : Cyclization reactions using phosphoric acid as a dehydrating agent are effective for synthesizing 1,3,4-thiadiazole derivatives. For example, 2-benzamido-5-phenyl-1,3,4-thiadiazole was synthesized via cyclization of 1,4-dibenzoylthiosemicarbazide in high yields . Adjusting stoichiometry, temperature (e.g., reflux conditions), and solvent polarity can optimize yields. Characterization via NMR and mass spectrometry is critical for purity validation .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodology :
- NMR : Analyze chemical shifts for bromine (deshielding effects) and benzyl protons (aromatic splitting patterns).
- IR : Identify thiadiazole ring vibrations (C-S stretching ~650–750 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- XRD : Single-crystal X-ray diffraction (e.g., using SHELX software ) provides definitive bond lengths and angles. Discrepancies between computational and experimental data may indicate tautomerism or solvate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
